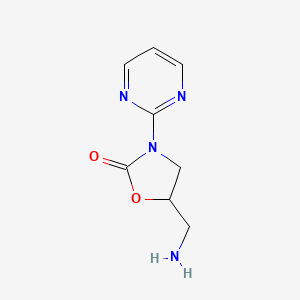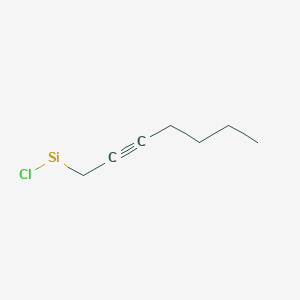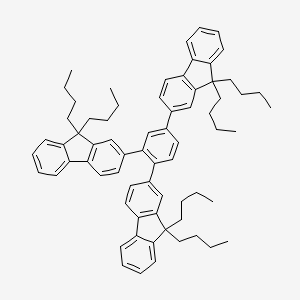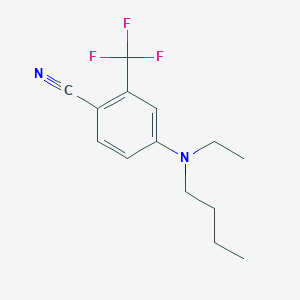![molecular formula C14H18O5 B14230902 4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid CAS No. 820247-02-7](/img/structure/B14230902.png)
4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid is an organic compound with a complex structure that includes a dioxane ring and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid typically involves the condensation of glycerol with benzaldehyde in the presence of p-toluenesulfonic acid as a catalyst. The reaction conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, a catalyst mass of 1.5 g, a reaction time of 4 hours, and the use of ligroin as a solvent . The product, 2-phenyl-1,3-dioxan-5-ol, is then isolated and purified.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: A related compound with similar structural features.
2,5-Diphenyl-1,3-oxazoline: Another compound with a dioxane ring and phenyl groups.
Uniqueness
4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid is unique due to its specific combination of a dioxane ring and a butanoic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
820247-02-7 |
|---|---|
Fórmula molecular |
C14H18O5 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
4-[(2-phenyl-1,3-dioxan-5-yl)oxy]butanoic acid |
InChI |
InChI=1S/C14H18O5/c15-13(16)7-4-8-17-12-9-18-14(19-10-12)11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16) |
Clave InChI |
ZGLHKIUZLNPNMN-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC(O1)C2=CC=CC=C2)OCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


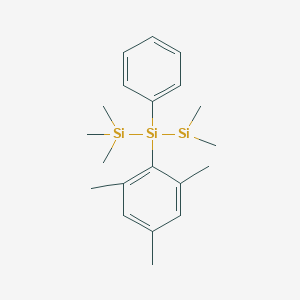
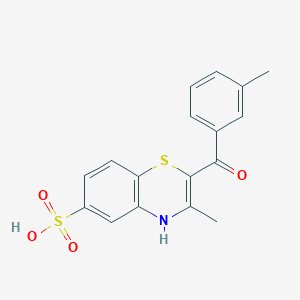
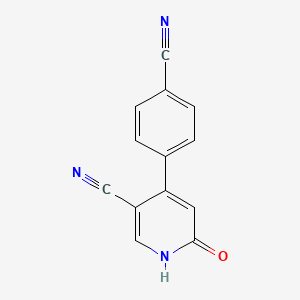
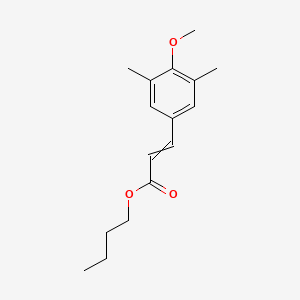
![N-Methyl-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14230838.png)

![N-[2-(1,2-Dihydroxyethyl)phenyl]benzamide](/img/structure/B14230843.png)
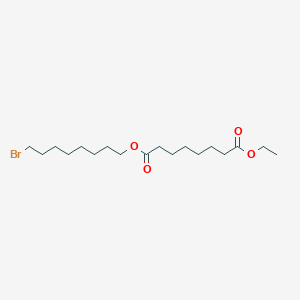
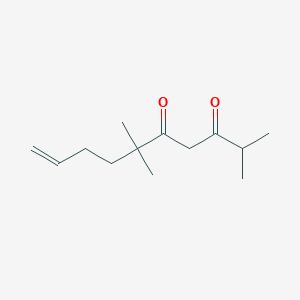
![Methyl 6-[(hydroxymethyl)amino]-6-sulfanylidenehexanoate](/img/structure/B14230883.png)
